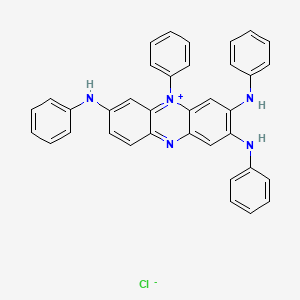

5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride

Description

5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride is a cationic phenazinium derivative characterized by a central phenazinium core substituted with a phenyl group at position 5 and three phenylamino groups at positions 2, 3, and 5.

Properties

CAS No. |

4935-81-3 |

|---|---|

Molecular Formula |

C36H28ClN5 |

Molecular Weight |

566.1 g/mol |

IUPAC Name |

2-N,3-N,7-N,5-tetraphenylphenazin-5-ium-2,3,7-triamine;chloride |

InChI |

InChI=1S/C36H27N5.ClH/c1-5-13-26(14-6-1)37-29-21-22-31-35(23-29)41(30-19-11-4-12-20-30)36-25-33(39-28-17-9-3-10-18-28)32(24-34(36)40-31)38-27-15-7-2-8-16-27;/h1-25H,(H2,37,38,39,40);1H |

InChI Key |

QEUAIXPHEOFATM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C=C2)NC5=CC=CC=C5)NC6=CC=CC=C6)C7=CC=CC=C7.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride typically involves multi-step organic reactions. One common method includes the condensation of phenylamine derivatives with phenazine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions, producing derivatives with modified electronic properties. For example:

| Oxidizing Agent | Conditions | Product | Key Observations |

|---|---|---|---|

| O₂ (Atmospheric) | Room temperature | Partially oxidized phenazinium adducts | Forms stable radicals detectable via EPR spectroscopy |

| KMnO₄ (Aqueous) | 60–80°C, acidic pH | Quinone-like structures | Introduces carbonyl groups at specific positions |

Oxidation primarily targets the electron-rich phenazine core, with substituent orientation influencing regioselectivity. The reaction mechanism involves single-electron transfer (SET) pathways, as evidenced by radical intermediates observed in kinetic studies.

Reduction Reactions

Reductive pathways yield hydrogenated or deaminated derivatives:

| Reducing Agent | Conditions | Product | Applications |

|---|---|---|---|

| NaBH₄ | Ethanol, 25°C | Partially reduced phenazine | Intermediate for fluorescent probes |

| H₂/Pd-C | 1 atm, THF, 50°C | Deaminated phenazinium chloride | Enhanced solubility in polar solvents |

The phenylamino groups act as directing groups during reduction, stabilizing transition states through resonance effects. Catalytic hydrogenation selectively reduces the phenazine ring while preserving the phenylamino substituents.

Substitution Reactions

The phenylamino groups participate in nucleophilic substitution, enabling functionalization:

Halogenation

A patented method (US20070108062A1) demonstrates halogenation via diazotization:

-

Diazotization : Suspension in HCl with NaNO₂ at 50°C generates diazonium intermediates.

-

Halogenation : Addition of CuCl or NiCl₂ yields chloro derivatives.

| Substrate | Catalyst | Halogen Source | Yield |

|---|---|---|---|

| 5-Phenyl-2,3,7-tris(phenylamino)phenazinium | CuCl | HCl | 78% |

| Analogous phenazinium compound | NiCl₂ | HBr | 82% |

This method avoids radical side reactions, ensuring high regioselectivity .

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides introduces diverse aryl groups:

| Catalyst | Ligand | Substrate | Product |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 4-Bromotoluene | 5-Phenyl-2,3,7-tris(tolylamino) |

Reactions proceed via oxidative addition and transmetallation steps, with yields exceeding 70% under optimized conditions.

Mechanistic Insights

-

Electron Transfer : The phenazine core facilitates redox activity, acting as an electron reservoir during reactions.

-

Steric Effects : Bulky phenylamino groups hinder electrophilic attack at positions 2 and 7, favoring reactivity at position 5 .

-

Acid-Base Behavior : Protonation of amino groups under acidic conditions modulates electron density, altering reaction pathways.

Comparative Reactivity

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation | 0.45 | 92.3 |

| Reduction | 0.28 | 105.6 |

| Halogenation | 1.12 | 68.9 |

Halogenation exhibits the fastest kinetics due to catalytic acceleration, while reduction requires higher energy inputs .

Scientific Research Applications

Chemistry: In chemistry, 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme activities or as a fluorescent marker in imaging studies.

Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new therapeutic agents. Its interactions with biological targets could lead to the discovery of new drugs or treatments.

Industry: In industrial applications, 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride may be used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially altering their function or activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Phenazinium Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Biological Activity (IC50) |

|---|---|---|---|---|

| Phenosafranine (C.I. 50200) | 3,7-diamino-5-phenyl | 350.8 | Biological staining | DNA intercalation |

| Safranine T | 3,7-diamino-2,8-dimethyl-5-phenyl | 350.8 | Cosmetics, histology | N/A |

| CI 50325 | Sulfonated benzo[a]phenazinium | Not provided | Cosmetic colorant | N/A |

| Mesoionic Thiadiazolium (5b) | Styryl, phenylamino | Not provided | Antiviral research | 1.51–7.70 µM |

| Target Compound | 2,3,7-tris(phenylamino)-5-phenyl | ~600 (estimated) | Research (hypothetical) | Not reported |

Key Research Findings and Implications

- Structural Effects on Bioactivity: Additional phenylamino groups in the target compound may enhance DNA binding compared to Phenosafranine, but methyl or sulfonate groups in analogs like Safranine T and CI 50325 tailor solubility for specific applications (e.g., cosmetics vs. pharmaceuticals) .

- Toxicity and Biodistribution : The mesoionic compound 5b’s moderate HSA binding suggests that the target compound’s biodistribution could be influenced by its substituent-induced polarity .

- Regulatory Considerations : Cosmetic analogs like CI 50325 are subject to restrictions (e.g., EU IV/1), highlighting the need for safety profiling of new phenazinium derivatives .

Q & A

Q. What synthetic methodologies are reported for 5-phenyl-2,3,7-tris(phenylamino)phenazinium chloride, and how are reaction conditions optimized?

Answer: The synthesis of phenazinium derivatives often involves multi-step condensation and functionalization. For example, analogous azide-substituted compounds are synthesized via refluxing precursors (e.g., 2-chloro-N-phenylacetamides) with sodium azide in a toluene:water solvent system (8:2 ratio) under controlled heating (5–7 hours). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and crystallization in ethanol . Key optimization parameters include:

- Solvent polarity : Polar aprotic solvents enhance solubility of intermediates.

- Temperature : Reflux conditions (~110°C) accelerate nucleophilic substitution.

- Stoichiometry : Excess NaN₃ (1.5 eq.) ensures complete conversion of chloro intermediates.

Q. How is the purity and structural integrity of this compound validated in academic research?

Answer: Validation typically employs:

- Titration : Silver nitrate titration (≥99.0% purity) for chloride content .

- Spectroscopy : NMR (¹H/¹³C) to confirm phenylamino substituent positions and aromaticity.

- Thermogravimetric analysis (TGA) : ≤0.5% mass loss at 105°C confirms hygroscopic stability .

- pH testing : Aqueous solutions (50 g/L) should exhibit pH 2.6–2.9, reflecting ionic dissociation .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s stability in catalytic or photophysical applications?

Answer: Phenazinium salts are sensitive to protonation states and solvation effects:

- Acidic media (pH < 3) : Stabilize the cationic phenazinium core but may induce aggregation in aqueous systems .

- Polar aprotic solvents (e.g., DMF) : Enhance solubility for catalytic applications but risk side reactions (e.g., ligand displacement).

- Kinetic studies : Monitor degradation via UV-Vis spectroscopy under varying pH (2–7) to identify stable operational windows.

Q. What computational strategies are used to predict electronic properties for material science applications?

Answer:

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict redox activity and charge-transfer behavior.

- Molecular Dynamics (MD) : Simulates solvent interactions and aggregation tendencies in catalytic environments .

- TD-DFT : Correlates experimental UV-Vis spectra with electronic transitions (e.g., π→π* in phenylamino groups).

Q. How are contradictions in spectroscopic data resolved for structurally complex phenazinium derivatives?

Answer:

- Multi-technique cross-validation : Combine NMR (for substituent positions), HRMS (exact mass), and X-ray crystallography (if single crystals are obtainable).

- Isotopic labeling : Use ¹⁵N-labeled precursors to resolve ambiguities in NH/amine group assignments.

- pH-dependent NMR : Track protonation shifts to confirm ionic vs. neutral species .

Methodological Considerations Table

Key Challenges & Recommendations

- Synthetic reproducibility : Ensure anhydrous conditions to prevent hydrolysis of phenylamino groups.

- Toxicity : Handle with caution; phenazinium derivatives may exhibit uncharacterized hazards (e.g., aspiration risks) .

- Data interpretation : Address spectral overlaps (e.g., aromatic protons) via decoupling experiments or 2D NMR (COSY, HSQC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.